

In-Depth Technical Guide: Nonselective HDAC Inhibitor Hdac-IN-87

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Compound of Interest

Compound Name: Hdac-IN-87

Cat. No.: B15582227

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Abstract

Hdac-IN-87 is a nonselective histone deacetylase (HDAC) inhibitor, also identified as Compound XII6 in primary literature. It has demonstrated inhibitory activity against Class IIa HDACs, specifically HDAC4 and HDAC6, and exhibits potent fungicidal properties against plant pathogens such as *Puccinia sorghi* and *Phakopsora pachyrhizi*. This technical guide provides a comprehensive overview of **Hdac-IN-87**, including its chemical properties, mechanism of action, and detailed experimental protocols for its biological evaluation. The information presented herein is intended to support further research and development of this compound for potential therapeutic or agricultural applications.

Chemical Properties and Data

Hdac-IN-87 is a novel synthetic compound belonging to the 5-(Trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether class of molecules. Its key chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₇ F ₅ N ₄ O ₂ S	[1]
Molecular Weight	378.28 g/mol	[1]
CAS Number	3039482-69-1	[1]
Appearance	Solid	[1]
Solubility	DMSO: ≥ 100 mg/mL (264.35 mM)	[1]
In Vivo Solubility	10% DMSO >> 90% corn oil: ≥ 5 mg/mL (13.22 mM)	[1]
Storage	Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)	[1]

Biological Activity and Quantitative Data

Hdac-IN-87 functions as a nonselective inhibitor of histone deacetylases, with measured activity against HDAC4 and HDAC6. Additionally, it has been characterized by its fungicidal effects.

HDAC Inhibition

The inhibitory potency of **Hdac-IN-87** against specific HDAC isoforms has been quantified and is presented in the following table.

Target	pIC ₅₀	IC ₅₀ (nM)
HDAC4	6.9	125.9
HDAC6	5.8	1584.9

Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

Fungicidal Activity

Hdac-IN-87 has demonstrated significant fungicidal activity against the following plant pathogenic fungi:

- *Puccinia sorghi*
- *Phakopsora pachyrhizi*

Quantitative data on the effective concentrations for fungicidal activity are detailed in the primary literature.

Toxicology

Preliminary toxicological assessment in rats indicates a favorable safety profile for acute oral administration.

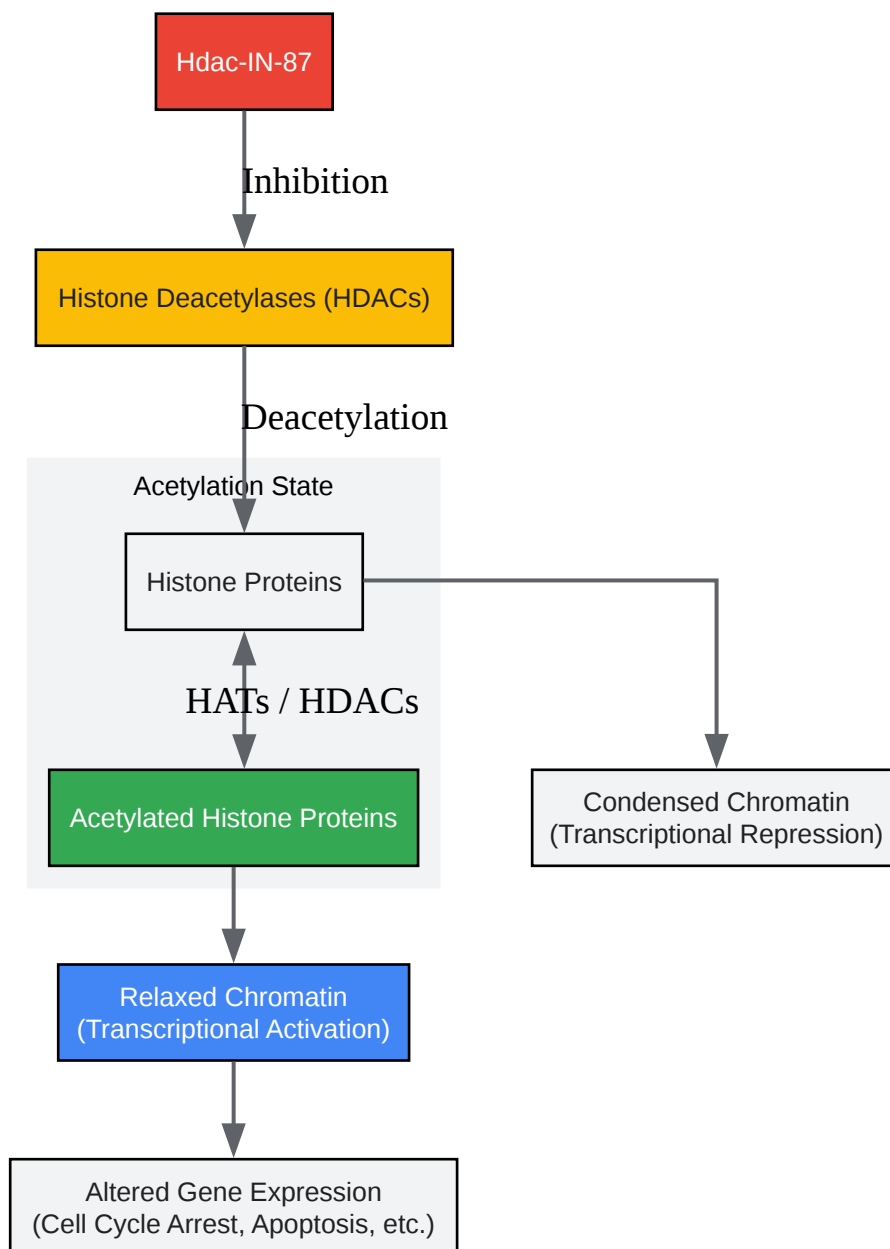
Species	Route	LD ₅₀	Reference
Rat (male and female)	Oral	> 500 mg/kg	[2]

Mechanism of Action and Signaling Pathways

As a nonselective HDAC inhibitor, **Hdac-IN-87**'s mechanism of action is predicated on its ability to block the enzymatic activity of histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] This deacetylation process leads to the compaction of chromatin, which restricts the access of transcription factors to DNA, thereby suppressing gene expression.[3]

By inhibiting HDACs, **Hdac-IN-87** promotes the hyperacetylation of histones.[5] This leads to a more relaxed chromatin structure, facilitating gene transcription.[3] The inhibition of HDACs can affect a multitude of cellular processes by altering the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[3]

The general signaling pathway affected by non-selective HDAC inhibitors is depicted below.



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General Mechanism of HDAC Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Hdac-IN-87**.

HDAC Inhibition Assay

This protocol outlines a common fluorescence-based method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.

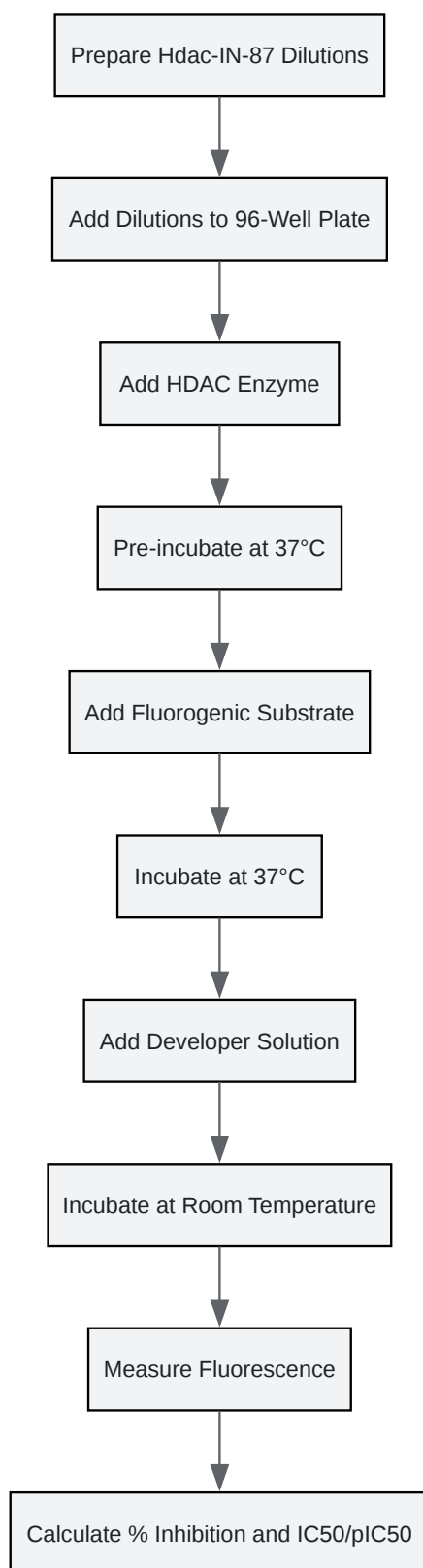
Materials:

- Recombinant human HDAC4 and HDAC6 enzymes
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
- **Hdac-IN-87** stock solution in DMSO
- 96-well black microplates
- Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

- Prepare serial dilutions of **Hdac-IN-87** in assay buffer.
- In a 96-well plate, add the diluted **Hdac-IN-87** solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
- Add the recombinant HDAC enzyme (HDAC4 or HDAC6) to each well, except for the negative control wells.
- Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).
- Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

- Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader.
- Calculate the percent inhibition for each concentration of **Hdac-IN-87** relative to the positive control.
- Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pIC_{50} is then calculated as $-\log(IC_{50})$.



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HDAC Inhibition Assay Workflow.

Fungicidal Activity Assay (In Vivo)

This protocol describes a general method for evaluating the in vivo fungicidal efficacy of **Hdac-IN-87** against plant rust fungi.

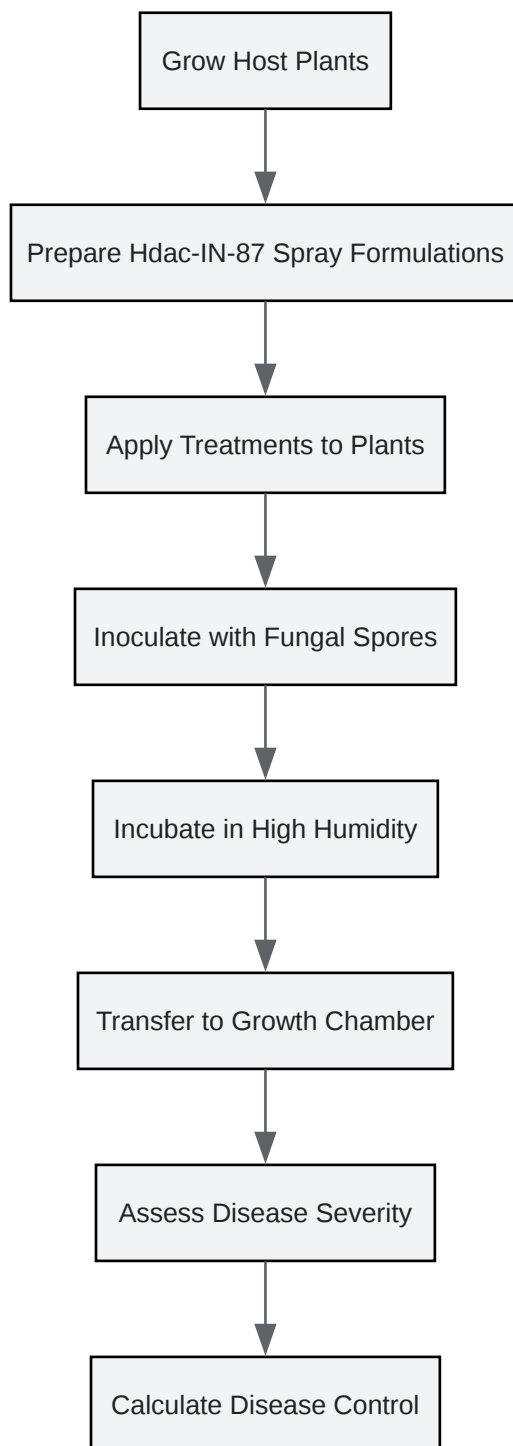
Materials:

- Healthy host plants (e.g., corn for *P. sorghi*, soybean for *P. pachyrhizi*)
- Fungal spore suspension
- **Hdac-IN-87** formulated as a spray solution (e.g., in a water/DMSO/surfactant mixture)
- Control formulation (vehicle only)
- Positive control fungicide
- Growth chambers with controlled temperature, humidity, and light
- Spray application equipment

Procedure:

- Grow host plants to a suitable developmental stage (e.g., two-leaf stage).
- Prepare different concentrations of the **Hdac-IN-87** spray formulation.
- Apply the **Hdac-IN-87** formulations, vehicle control, and positive control fungicide to the leaves of the host plants until runoff.
- Allow the treated plants to dry.
- Inoculate the treated plants with a suspension of fungal spores.
- Place the inoculated plants in a high-humidity environment for 24-48 hours to promote spore germination and infection.
- Transfer the plants to a growth chamber with conditions conducive to disease development.

- After a specified incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves (e.g., percentage of leaf area covered by pustules).
- Calculate the percent disease control for each treatment relative to the vehicle control.
- Determine the effective concentration for a certain level of disease control (e.g., EC_{50}).



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In Vivo Fungicidal Assay Workflow.

Conclusion

Hdac-IN-87 is a nonselective HDAC inhibitor with demonstrated activity against HDAC4 and HDAC6, and notable fungicidal properties. Its favorable acute oral toxicity profile in rats suggests potential for further investigation in both therapeutic and agricultural contexts. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of **Hdac-IN-87** and similar compounds. Further research is warranted to elucidate its full isoform selectivity profile, its mechanism of action in fungal species, and its efficacy and safety in more complex biological systems.

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